molecular formula C22H27BrN4O3 B14105782 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B14105782
M. Wt: 475.4 g/mol
InChI Key: QOWRDTTUJCZDOY-ZMOGYAJESA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a methoxy group, and a piperazine ring, making it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a substituted benzaldehyde under acidic or basic conditions to form the hydrazone intermediate.

    Introduction of the piperazine ring: The hydrazone intermediate is then reacted with a piperazine derivative, such as 4-(4-methylbenzyl)piperazine, under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Bromination and methoxylation: The final step involves the bromination and methoxylation of the phenyl ring, which can be achieved using bromine and methanol under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27BrN4O3

Molecular Weight

475.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C22H27BrN4O3/c1-16-3-5-17(6-4-16)14-26-7-9-27(10-8-26)15-21(28)25-24-13-18-11-19(23)22(29)20(12-18)30-2/h3-6,11-13,29H,7-10,14-15H2,1-2H3,(H,25,28)/b24-13+

InChI Key

QOWRDTTUJCZDOY-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN=CC3=CC(=C(C(=C3)Br)O)OC

Origin of Product

United States

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